4-[(Methoxyimino)methyl]benzoic acid
Overview
Description
4-[(Methoxyimino)methyl]benzoic acid is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polyaniline Doping
A study by Amarnath and Palaniappan (2005) explored using benzoic acid and its derivatives, including 4-methoxybenzoic acid, as dopants for polyaniline. They found that polyaniline doped with benzoic acid showed high conductivity compared to polyaniline doped with substituted benzoic acids (Amarnath & Palaniappan, 2005).
Corrosion Inhibition
Rbaa et al. (2020) synthesized new compounds based on 8-hydroxyquinoline and benzoic acid derivatives, demonstrating effective corrosion inhibition for steel in HCl solution (Rbaa et al., 2020).
Vibrational Spectral Analysis
Meganathan et al. (2010) conducted a vibrational spectral analysis of 4-methoxy-2-methyl benzoic acid using FT-IR and FT-Raman spectroscopy, providing insights into molecular structure and interactions (Meganathan et al., 2010).
Synthesis of Derivatives
Research by Jian-hui (2010) investigated the synthesis of 2-amino-4-methoxy benzoic acid, revealing a method with short synthetic route, readily available materials, and low cost (Jian-hui, 2010).
Selective Metalation
Sinha, Mandal, and Chandrasekaran (2000) described the selective metalation of 3-methoxy and 3,5-dimethoxy benzoic acids, leading to the synthesis of 3,5-dimethoxy-4-methyl benzoic acid (Sinha, Mandal, & Chandrasekaran, 2000).
Crystal Structure Analysis
Papers like those by Ming and South (2004), Friedrich et al. (2005), and Suchetan et al. (2016) delve into the crystal structure and molecular properties of benzoic acid derivatives, contributing to our understanding of their potential applications in material science and pharmacology (Ming & South, 2004), (Friedrich et al., 2005), (Suchetan et al., 2016).
Molecular Design and Drug Discovery
Lanz and Riedl (2014) highlight the role of natural-product-derived fragments, including benzoic acid derivatives, in designing molecules with tailored biological activity, emphasizing their potential in drug discovery (Lanz & Riedl, 2014).
Thermochemical Properties
Verevkin et al. (2015) evaluated the thermochemical properties of methyl- and methoxybenzoic acids, providing valuable data for understanding the physical properties of these compounds (Verevkin et al., 2015).
Abraham Model Correlations
Qian et al. (2019) applied Abraham model correlations to study solubilities of benzoic acid derivatives, contributing to the understanding of their chemical behavior (Qian et al., 2019).
DNA Binding and Antioxidant Activities
Mohanraj et al. (2016) investigated the DNA binding and antioxidant activities of ruthenium(II) complexes with benzoic acid derivatives, showing their potential in biochemistry and pharmacology (Mohanraj et al., 2016).
Pharmacokinetics Studies
Xu et al. (2020) studied the pharmacokinetics of benzoic acid derivatives in rats, providing insights into their absorption and distribution in biological systems (Xu et al., 2020).
Mechanism of Action
- The primary target of 4-[(Methoxyimino)methyl]benzoic acid is the TEM-type beta-lactamase . These enzymes are prevalent in enterobacteria and play a crucial role in conferring resistance to beta-lactam antibiotics, including penicillins and cephalosporins. Specifically, TEM-3 and TEM-4 can hydrolyze cefotaxime and ceftazidime .
Target of Action
Biochemical Analysis
Biochemical Properties
4-[(Methoxyimino)methyl]benzoic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in the shikimate and phenylpropanoid pathways, which are central to the metabolism of phenolic compounds . These interactions often involve the formation of enzyme-substrate complexes, leading to the synthesis of important metabolites.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the expression of genes involved in the synthesis of phenolic antioxidants, thereby impacting cellular oxidative stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects on cellular function, while at high doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the shikimate and phenylpropanoid pathways. It interacts with enzymes such as phenylalanine ammonia-lyase and cinnamate-4-hydroxylase, which are crucial for the synthesis of phenolic compounds . These interactions can affect metabolic flux and the levels of various metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. The localization of this compound can influence its activity and interactions with other biomolecules .
Properties
IUPAC Name |
4-[(E)-methoxyiminomethyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-13-10-6-7-2-4-8(5-3-7)9(11)12/h2-6H,1H3,(H,11,12)/b10-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJYSIUTEMBHIG-UXBLZVDNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61471-43-0 | |
Record name | 4-[(methoxyimino)methyl]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.